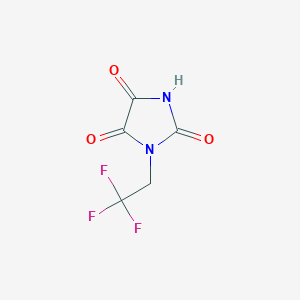

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione

Description

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is a derivative of parabanic acid (imidazolidine-2,4,5-trione), a heterocyclic compound formed during uric acid oxidation. This compound features a trifluoroethyl group (-CH2CF3) at the N1 position of the imidazolidine ring. The trifluoroethyl substituent introduces significant electronic and steric effects due to the electronegativity of fluorine atoms and the branched alkyl structure, impacting its physicochemical properties and biological activity .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O3/c6-5(7,8)1-10-3(12)2(11)9-4(10)13/h1H2,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFWLUOLKLGYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N1C(=O)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione" are not available in the provided search results, the related compound class of imidazolidine-2,4,5-triones has documented applications as inhibitors of soluble epoxide hydrolase (sEH) .

Imidazolidine-2,4,5-triones as sEH Inhibitors

Imidazolidine-2,4,5-triones have been synthesized and studied for their potential as soluble epoxide hydrolase (sEH) inhibitors . sEH is an enzyme targeted for inhibition to manage various conditions, and compounds containing imidazolidine-2,4,5-trione or pirimidine-2,4,6-trione moieties have been developed for this purpose .

Key Findings

- Inhibitory Activity: Imidazolidine-2,4,5-triones show inhibitory activity against sEH, with inhibition potency ranging from 8.4 μM to 0.4 nM . However, they are generally less potent than their urea counterparts .

- Water Solubility: A key advantage of imidazolidine-2,4,5-triones is their higher water solubility compared to corresponding ureas, which facilitates easier formulation . For instance, di-triones are reported to be 16- and 9-fold more soluble in water than their corresponding diureas .

- Melting Point: Imidazolidine-2,4,5-triones generally exhibit lower melting points than their urea counterparts, indicating fewer intermolecular interactions in the trione crystals .

- Molecular Docking: Molecular docking studies suggest that these compounds can form new bonds with the active site of sEH, which contributes to their potency .

Potential Applications

- Pro-drugs: Imidazolidine-2,4,5-triones can be used as pro-drugs for urea-based sEH inhibitors because of their enhanced water solubility and ability to degrade back to the original ureas under certain conditions .

- Pharmaceuticals: The enhanced water solubility of imidazolidine-2,4,5-triones makes them easier to formulate, which is advantageous in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activities. The pathways involved may include enzyme inhibition, protein-protein interactions, and signal transduction processes .

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

The inhibitory activity (IC50) against AChE and BChE varies significantly with substituent type:

- Para-substituted aromatic groups : Compounds like 3d (1-(4-isopropylphenyl)-substituted) exhibit exceptional BChE inhibition (IC50 = 1.66 μmol/L), outperforming standards like galanthamine (IC50 = 8.5 μmol/L) . Para-substituents enhance binding through hydrophobic interactions and electron-donating/withdrawing effects.

- The trifluoroethyl group’s electronegativity may similarly enhance binding to enzyme active sites, though steric bulk could reduce efficacy compared to planar aromatic substituents.

- Branched alkyl chains : Derivatives with isopropyl groups (e.g., 3g) demonstrate moderate activity, suggesting that bulkier substituents may hinder optimal enzyme interaction .

Table 1: Inhibitory Activity (IC50) of Selected Compounds

| Compound | Substituent | AChE IC50 (μmol/L) | BChE IC50 (μmol/L) |

|---|---|---|---|

| 3d | 4-isopropylphenyl | 2.54 | 1.66 |

| 3e | 4-chlorophenyl | 13.8 | 3.88 |

| Galanthamine (standard) | - | 1.9 | 8.5 |

| Rivastigmine (standard) | - | 13.7 | 3.1 |

Lipophilicity (log Kow)

Lipophilicity, measured as log Kow, influences membrane permeability and bioavailability:

- Similar fluorinated compounds (e.g., 3e with Cl) have log Kow ≈ 3.0–3.5 .

- Aromatic substituents : Para-isopropylphenyl (3d) and chlorophenyl (3e) groups yield log Kow values of 3.2 and 3.5, respectively, balancing solubility and membrane penetration .

- Branched vs. linear alkyls : Linear alkyl chains (e.g., methyl) reduce log Kow (≈1.0–2.0), while branched groups like isopropyl increase it (≈2.5–3.0) .

Structural and Physical Properties

- Melting Points : Trifluoroethyl derivatives are expected to have lower melting points than aromatic analogues due to reduced crystallinity. For example, compound 3g (2,6-diisopropylphenyl) melts at 165–166°C, while benzyl-substituted 3k melts at 193–195°C .

- Crystal Structure : X-ray diffraction of 3g reveals a triclinic system with two independent molecules, influenced by the bulky 2,6-diisopropylphenyl group . The trifluoroethyl group’s smaller size may permit different packing arrangements.

Biological Activity

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group attached to an imidazolidine ring containing a trione functional group. This unique structure contributes to its solubility and reactivity.

This compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH). The inhibition potency of this compound has been reported to range from 8.4 μM to 0.4 nM in various studies. Molecular docking studies suggest that the compound binds to the active site of sEH, forming new interactions that enhance its inhibitory effects compared to other compounds like ureas .

Inhibition Potency

The inhibition potency data for this compound compared to other similar compounds can be summarized as follows:

| Compound | Inhibition Potency (μM) | Relative Potency |

|---|---|---|

| This compound | 8.4 | 700-fold less active than urea |

| Urea-based inhibitors | 0.4 | Reference |

This table indicates that while the trifluoroethyl derivative is less potent than traditional urea-based inhibitors, it offers improved solubility and formulation advantages .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Inhibition of sEH : A study demonstrated that the synthesized imidazolidine-2,4,5-triones showed significant inhibition against sEH with varying potencies. The presence of a trifluoroethyl group was noted to enhance water solubility while maintaining reasonable inhibitory activity .

- Toxicity and Cytokine Release : Research involving peripheral blood mononuclear cells indicated that derivatives of imidazolidine-2,4,5-triones exhibited low toxicity while significantly reducing levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures . This suggests potential anti-inflammatory properties.

- Antimicrobial Activity : Further evaluations have shown that related compounds possess antimicrobial properties against various bacterial strains. Although specific data for the trifluoroethyl derivative is limited, its structural analogs have demonstrated efficacy in inhibiting bacterial growth.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving trifluoroethylamine derivatives and carbonyl precursors. Optimization involves screening solvents (e.g., DMF, THF) and catalysts (e.g., Lewis acids like ZnCl₂). Statistical experimental design (e.g., factorial design) can systematically evaluate variables such as temperature (80–120°C), stoichiometry, and reaction time to maximize yield . Computational reaction path searches using quantum chemical methods (e.g., DFT) help identify transition states and intermediates, reducing trial-and-error experimentation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoroethyl group’s distinct splitting pattern (quartet for CF₃CH₂) and deshielded protons near the imidazolidine ring (δ 3.5–4.5 ppm) confirm substitution.

- IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the trione moiety.

- HRMS : Molecular ion peaks matching the exact mass (e.g., calculated for C₅H₃F₃N₂O₃: 208.01 g/mol) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility can be assessed via shake-flask method in buffers (pH 1–13) and solvents (water, ethanol, DMSO). Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoroethyl group enhances lipophilicity (logP ~0.5–1.0), reducing aqueous solubility but improving organic solvent compatibility .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound’s electronic properties and reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : The electron-withdrawing CF₃ group polarizes the imidazolidine ring, increasing electrophilicity at the carbonyl carbons. Fukui function analysis (DFT) quantifies electrophilic/nucleophilic sites. Kinetic studies under varied nucleophiles (e.g., amines, thiols) reveal regioselectivity trends, supported by Hammett plots .

Q. What computational strategies are effective for predicting bioactivity or toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, HOMO/LUMO energies, and topological polar surface area (TPSA) against bioactivity databases.

- Molecular Docking : Screen against target enzymes (e.g., acetylcholinesterase) to predict binding affinities.

- ADMET Prediction : Tools like SwissADME or ProTox-II assess permeability, CYP450 interactions, and hepatotoxicity .

Q. How can contradictory data in reaction kinetics or spectroscopic assignments be resolved?

- Methodological Answer :

- Kinetics : Replicate experiments under controlled conditions (e.g., inert atmosphere) and apply error analysis (95% confidence intervals). Use Arrhenius plots to validate temperature dependencies.

- Spectroscopy : Cross-validate assignments via 2D NMR (COSY, HSQC) and isotope labeling. For ambiguous peaks, compare with structurally analogous compounds (e.g., 1-methyl-3-(2-phenylethyl)imidazolidine-2,4,5-trione) .

Q. What advanced separation techniques (e.g., HPLC, crystallization) are suitable for purifying this compound from byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.